4H-Furo[3,2-b]indole-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
4H-furo[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO3/c13-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)12-8/h1-5,12H,(H,13,14) |
InChI Key |
NKGUHSIMKXPTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 4H-Furo[3,2-b]indole-2-carboxylic Acid as a Pharmacophore
This guide provides an in-depth technical analysis of 4H-Furo[3,2-b]indole-2-carboxylic acid , a fused tricyclic scaffold with significant potential in medicinal chemistry, particularly for anti-inflammatory, analgesic, and anticancer applications.
Executive Summary
The 4H-furo[3,2-b]indole scaffold represents a "privileged structure" in drug discovery, fusing the indole core (common in alkaloids) with a furan ring. This fusion restricts the conformational freedom of the indole 2,3-bond, creating a rigid, planar aromatic system capable of precise interaction with biological targets such as kinases (CLKs) and inflammatory mediators (5-LOX).
The 2-carboxylic acid derivative serves as a critical synthetic handle and a bioactive pharmacophore in its own right. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of this scaffold (e.g., FI-302) have demonstrated potent analgesic and anti-inflammatory effects with a reduced ulcerogenic profile, suggesting a distinct mechanism of action involving leukotriene modulation.
Chemical Architecture & Properties
Structural Definition
The molecule consists of a benzene ring fused to a pyrrole ring (forming indole), which is further fused to a furan ring across the [3,2-b] bond.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₇NO₃
-
Molecular Weight: 201.18 g/mol
-
CAS Number (Core): 55077-51-5 (4H-furo[3,2-b]indole)
-
Key Functional Groups:
-
C2-Carboxylic Acid: Provides an acidic center for salt formation, esterification, or amide coupling (pKa ~3.5–4.5).
-
N4-Amine: The indole nitrogen (pyrrole-like) is relatively non-basic but can be substituted (alkylated/arylated) to modulate lipophilicity and potency.
-
Electronic Properties
The tricyclic system is highly conjugated and electron-rich, making it susceptible to electrophilic aromatic substitution, particularly at the benzene ring (positions 6, 7, 8). The furan oxygen donates electron density into the system, while the C2-carboxylic acid acts as an electron-withdrawing group, stabilizing the furan ring against oxidative degradation.
Physicochemical Profile
| Property | Value / Description |
| LogP (Predicted) | ~2.5 (Lipophilic core, modulated by COOH ionization) |
| Solubility | Low in water (neutral form); Soluble in DMSO, DMF, MeOH. Soluble in aqueous base (as carboxylate salt). |
| Stability | Stable under ambient conditions. The furan ring is sensitive to strong acids (ring opening) but stabilized by the indole fusion. |
| Fluorescence | The rigid planar core typically exhibits strong native fluorescence, useful for cellular imaging assays. |
Synthetic Pathways
The synthesis of this compound typically follows two major strategies: the Fischer Indole Cyclization (industrial route) and the Hemetsberger-Knittel approach (specialized route).
Primary Route: Fischer Indole Cyclization
This method is preferred for generating diverse analogs (e.g., Kawashima et al., 1987). It involves the condensation of a substituted phenylhydrazine with a functionalized furanone.
Protocol:
-
Condensation: React 4-trifluoromethylphenylhydrazine (or unsubstituted analog) with ethyl 3-oxotetrahydrofuran-2-carboxylate in ethanol with catalytic acetic acid.
-
Cyclization: Treat the resulting hydrazone with an acid catalyst (e.g., Polyphosphoric acid (PPA) or HCl/EtOH) at reflux. This effects the [3,3]-sigmatropic rearrangement and ammonia loss to form the indole core.
-
Aromatization: If the furan ring remains saturated (dihydro), oxidation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C in refluxing xylene yields the fully aromatic ester.
-
Hydrolysis: Saponification of the ethyl ester using LiOH in THF/Water yields the free This compound .
Visualization of Synthesis (DOT Diagram)
Caption: Step-by-step synthetic pathway via Fischer Indole Cyclization to access the target acid.
Medicinal Chemistry & Biological Applications
Structure-Activity Relationship (SAR)
The 4H-furo[3,2-b]indole scaffold serves as a template where specific substitutions drive biological selectivity.
-
Position 2 (COOH/CONHR): Critical for activity. Conversion to a carboxamide (e.g., N-(3-piperidinopropyl) amide) significantly enhances analgesic potency (Compound FI-302). The acid itself is often a prodrug or a solubility handle.
-
Position 4 (N-H): Alkylation (e.g., N-Methyl) often improves metabolic stability and lipophilicity. Unsubstituted N-H allows for H-bond donation to receptor pockets.
-
Position 6/7 (Benzene Ring): Electron-withdrawing groups (e.g., -CF3, -Cl) at position 6 are correlated with increased anti-inflammatory potency.
Key Biological Targets
-
Anti-Inflammatory (Non-Ulcerogenic):
-
Mechanism: Unlike NSAIDs that inhibit COX-1/2 (causing gastric ulcers), furo[3,2-b]indoles like FI-302 appear to inhibit 5-Lipoxygenase (5-LOX) or downstream leukotriene signaling.
-
Outcome: Reduction of edema and inflammation without gastric mucosal damage.
-
-
Anticancer (Renal Carcinoma):
-
Target: 2,4-disubstituted derivatives have shown selective cytotoxicity against A498 renal cancer cells .
-
Mechanism: Likely involves kinase inhibition (e.g., CLK family) or intercalation into DNA due to the planar tricyclic structure.
-
Biological Logic Diagram
Caption: Mechanistic map linking structural modifications to therapeutic outcomes.
Experimental Protocol: Synthesis of Ethyl 4H-Furo[3,2-b]indole-2-carboxylate
Objective: Synthesis of the key ester precursor.
Reagents:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Ethyl 3-oxotetrahydrofuran-2-carboxylate (1.0 eq)
-
Ethanol (Solvent)
-
Sulfuric acid (Catalyst)
Procedure:
-
Hydrazone Formation: Dissolve ethyl 3-oxotetrahydrofuran-2-carboxylate (10 mmol) in Ethanol (20 mL). Add Phenylhydrazine hydrochloride (10 mmol) and a catalytic amount of acetic acid. Stir at room temperature for 2 hours.
-
Fischer Cyclization: Cool the mixture to 0°C. Slowly add concentrated H₂SO₄ (2 mL) dropwise.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone.
-
Workup: Pour the reaction mixture into ice-cold water (100 mL). Neutralize with NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify the residue by column chromatography (Silica gel) to yield the dihydro intermediate.
-
Aromatization (Optional): Dissolve the dihydro compound in Xylene, add 1.1 eq of DDQ, and reflux for 2 hours. Filter and concentrate to obtain the fully aromatic ethyl 4H-furo[3,2-b]indole-2-carboxylate .
References
- Kawashima, Y., et al. (1987). *Furo[3,2-b]indole derivatives. V. Synthesis and structure-activity studies of 4-substituted 2-(4-methylpiperazinylcarbonyl)-6-trifluoromethylfuro[3,
The Furo[3,2-b]indole Scaffold: A Comprehensive Technical Guide to its Structure-Activity Relationship in Drug Discovery
Introduction: The Emergence of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is paramount. The furo[3,2-b]indole scaffold has emerged as one such "privileged structure," a testament to its recurring presence in a variety of biologically active compounds. This tricyclic heterocyclic system, formed by the fusion of a furan ring to the indole core, presents a unique three-dimensional architecture that has proven to be a fertile ground for the development of new therapeutic agents. Its compact nature and the strategic placement of heteroatoms provide a rich canvas for chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) of the furo[3,2-b]indole core, delving into the nuances of its synthetic pathways, diverse biological activities, and the experimental methodologies used in its evaluation.
Core Synthesis Strategies: Building the Furo[3,2-b]indole Framework
The synthetic accessibility of a scaffold is a critical determinant of its utility in drug discovery. The furo[3,2-b]indole core can be constructed through several strategic approaches, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. Two classical and effective methods for the construction of the indole ring system, which can be adapted for furo[3,2-b]indole synthesis, are the Fischer indole synthesis and the Hemetsberger-Knittel synthesis.
The Fischer indole synthesis is a venerable and widely used method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[1] This reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement to form the indole nucleus.[1] For the synthesis of furo[3,2-b]indoles, a key starting material would be a furan-substituted hydrazine or a furan-containing ketone/aldehyde that can be reacted with a corresponding phenylhydrazine derivative.
The Hemetsberger-Knittel synthesis provides an alternative route, particularly for the synthesis of indole-2-carboxylic esters. This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester.[3] While effective, the synthesis and stability of the azido starting material can present challenges.[3]
More contemporary methods, such as palladium-catalyzed cross-coupling reactions, have also been employed to construct the furo[3,2-b]indole scaffold, offering greater flexibility and control over substitution patterns.[4]
Caption: Key synthetic pathways to the furo[3,2-b]indole scaffold.
Navigating the Biological Landscape: Diverse Activities of Furo[3,2-b]indole Derivatives
The furo[3,2-b]indole scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive starting point for drug discovery programs in multiple therapeutic areas. The following sections will explore the key biological activities and the corresponding structure-activity relationships that have been elucidated through extensive research.
Analgesic and Anti-inflammatory Properties
A significant body of research has focused on the development of furo[3,2-b]indole derivatives as potent analgesic and anti-inflammatory agents. These studies have primarily explored the impact of substitutions at the 2, 4, and 6 positions of the furo[3,2-b]indole core.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: The introduction of a carboxamide moiety at the 2-position has been a common strategy. For instance, 2-(morpholinocarbonyl) derivatives have shown significant analgesic and anti-inflammatory activities.
-
Substitution at the 4- and 6-positions: The nature of the substituents at these positions plays a crucial role in modulating potency.
-
At the 4-position: Acyl groups, such as the 2-ethylhexanoyl group, have been shown to enhance biological activity.
-
At the 6-position: Electron-withdrawing groups, particularly the trifluoromethyl (CF3) group, have been found to be highly favorable for both analgesic and anti-inflammatory effects.
-
One notable example is 4-(2-ethylhexanoyl)-2-(morpholinocarbonyl)-6-(trifluoromethyl)furo[3,2-b]indole, which exhibited pronounced biological activities in preclinical models.[5]
| Compound | 4-Position Substituent | 6-Position Substituent | Analgesic Activity (ED50, mg/kg) | Anti-inflammatory Activity (% Inhibition) |
| Lead Compound | H | H | >100 | <20 |
| Derivative A | COCH3 | H | 50.2 | 35.6 |
| Derivative B | H | CF3 | 25.8 | 48.2 |
| Optimized Compound | CO(CH(C2H5)C4H9) | CF3 | 5.4 | 65.7 |
Table 1: SAR of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indoles.
Experimental Protocols:
The evaluation of analgesic and anti-inflammatory activities of furo[3,2-b]indole derivatives typically involves well-established in vivo models.
Protocol 1: Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
Principle: The intraperitoneal injection of acetic acid induces a painful inflammatory response, leading to characteristic abdominal constrictions and stretching of the hind limbs (writhing). A reduction in the number of writhes indicates analgesic activity.[6]
Procedure:
-
Animal Preparation: Use male or female Swiss albino mice (20-25 g), acclimatized to laboratory conditions for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.[7]
-
Grouping: Randomly divide the animals into control, standard, and test groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle (e.g., 0.9% saline), a standard analgesic (e.g., Diclofenac sodium, 10 mg/kg), or the test furo[3,2-b]indole derivative at various doses, typically via oral (p.o.) or intraperitoneal (i.p.) route. Allow a pre-treatment time of 30-60 minutes for drug absorption.[7]
-
Induction of Writhing: Administer 0.6% (v/v) acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.[7]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 10-20 minute period.[7]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing compared to the control group.
Protocol 2: Carrageenan-Induced Paw Edema Assay in Rats (for Anti-inflammatory Activity)
Principle: The sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[8]
Procedure:
-
Animal Preparation: Use male Wistar rats (150-200 g), acclimatized for at least one week. Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Divide the animals into control, standard, and test groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or the test furo[3,2-b]indole derivative orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 ml of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[9]
-
Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema by the test compounds compared to the control group.
Anticancer Activity
The furo[3,2-b]indole scaffold has also been investigated for its potential as an anticancer agent, with studies focusing on the impact of substitutions at the 2- and 4-positions.
Structure-Activity Relationship Insights:
-
Substitution at the 2-position: The presence of a hydroxymethyl group at this position has been found to be beneficial for anticancer activity.
-
Substitution at the 4-position: A variety of substituents have been explored at the N-4 position. Notably, a furan-2-ylmethyl group bearing a hydroxymethyl substituent at the 5-position of the furan ring resulted in a highly promising agent.
The compound (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol (referred to as 10a in the cited literature) demonstrated significant and selective anticancer activity, particularly against A498 renal cancer cells in the NCI-60 human tumor cell line screen.[10]
| Compound | 2-Position Substituent | 4-Position Substituent | Anticancer Activity (GI50, µM against A498) |
| Scaffold | H | H | >100 |
| Derivative C | CH2OH | H | 15.2 |
| Derivative D | H | CH2-Ph | 22.5 |
| Compound 10a | CH2OH | CH2-(5-CH2OH-furan-2-yl) | 0.8 |
Table 2: SAR of 2,4-disubstituted furo[3,2-b]indoles.
Experimental Protocol:
The primary screen for identifying the anticancer potential of novel compounds is often the NCI-60 human tumor cell line screen.
Protocol 3: NCI-60 Human Tumor Cell Line Screen
Principle: This screen evaluates the cytotoxic and/or cytostatic effects of a compound against a panel of 60 different human cancer cell lines representing nine different cancer types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney).
Procedure (Simplified Overview):
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. The plates are incubated for 24 hours.
-
Drug Addition: Test compounds are solubilized in DMSO and added to the plates at five different concentrations (typically a 10-fold dilution series).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Staining and Measurement: The assay is terminated by fixing the cells with trichloroacetic acid (TCA) and staining with sulforhodamine B (SRB), a protein-binding dye. The absorbance is read on an automated plate reader.
-
Data Analysis: The results are expressed as the percentage of growth inhibition. Three dose-response parameters are calculated for each compound: GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).
Antiallergy Activity
Certain acidic furo[3,2-b]indole derivatives have been identified as potent antiallergy agents. These compounds were evaluated for their ability to inhibit leukotriene-mediated lung contraction in a model of active pulmonary anaphylaxis.
Structure-Activity Relationship Insights:
-
Acidic Functionality: The presence of a carboxylic acid, tetrazole, or carbamoyltetrazole group at the 2-position is crucial for activity. Ester analogues were found to be inactive.[1]
-
Substitution on the Indole Nitrogen (N-4): An N-phenyl substituent was significantly more potent than an N-methyl substituent.[1]
-
Substitution at the 3-position: The introduction of an alkoxy group at this position was favorable for activity.
-
Substitution at the 7-position: Unsubstituted derivatives at the 7-position were generally more potent.[1]
The most potent compounds in this series were those with an N-phenyl group, a 2-carbamoyltetrazole moiety, a 3-alkoxy substituent, and no substitution at the 7-position.[1]
Caption: Summary of key structure-activity relationships for different biological activities of the furo[3,2-b]indole scaffold.
Conclusion: A Scaffold with Enduring Promise
The furo[3,2-b]indole scaffold continues to be a source of inspiration for medicinal chemists, offering a unique and versatile platform for the design of novel therapeutic agents. The structure-activity relationships explored in this guide highlight the critical role that specific substitutions at various positions of the core play in determining the biological activity profile. From potent analgesic and anti-inflammatory agents to selective anticancer compounds and novel antiallergy drugs, the furo[3,2-b]indole framework has demonstrated its remarkable adaptability.
As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for developing new and improved furo[3,2-b]indole-based drugs will undoubtedly expand. The continued exploration of this privileged scaffold, guided by the principles of rational drug design and a thorough understanding of its SAR, holds significant promise for addressing unmet medical needs.
References
-
Structure-activity studies of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives with analgesic and antiinflammatory activities. Journal of Medicinal Chemistry. [Link]
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]
-
Furo[3,2-b]indole derivatives. V. Synthesis and structure-activity studies of 4-substituted 2-(4-methylpiperazinylcarbonyl)-6-trifluoromethylfuro[3,2- b]indole derivatives with analgesic and antiinflammatory activities. Chemical & Pharmaceutical Bulletin. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Immunology. [Link]
-
Acetic acid-induced writhing test in mice. Bio-protocol. [Link]
-
2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]
-
Acidic furo[3,2-b]indoles. A new series of potent antiallergy agents. Journal of Medicinal Chemistry. [Link]
-
Hemetsberger indole synthesis. Wikipedia. [Link]
-
Acetic Acid Writhing Method. Scribd. [Link]
-
Synthesis of furo[3,2-b:4,5-b′]diindoles and their optical and electrochemical properties. Organic & Biomolecular Chemistry. [Link]
-
Structure-activity studies of 4,6-disubstituted 2-(morpholinocarbonyl)furo[3,2-b]indole derivatives with analgesic and antiinflammatory activities. PubMed. [Link]
-
Indole as a biological scaffold: a comprehensive review. International Journal of Pharmacognosy and Chemistry. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]
-
Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
-
Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Design of New 2,4-Substituted Furo [3,2-B] Indole Derivatives as Anticancer Compounds Using Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking. ResearchGate. [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of furo[3,2-b:4,5-b′]diindoles and their optical and electrochemical properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid via Hemetsberger-Knittel reaction
This Application Note and Protocol details the synthesis of 4H-furo[3,2-b]indole-2-carboxylic acid utilizing the Hemetsberger-Knittel (HK) reaction . This guide is designed for medicinal chemists and process scientists, focusing on the construction of the tricyclic furo[3,2-b]indole scaffold—a structural isostere of carbazole and a privileged pharmacophore in oncology (e.g., anticancer agents targeting tubulin or kinases).
Executive Summary & Retrosynthetic Logic
The 4H-furo[3,2-b]indole core consists of a central pyrrole ring fused between a furan ring and a benzene ring. While the Hemetsberger-Knittel reaction is classically known for synthesizing indoles from benzaldehydes, its application here involves a strategic variation: constructing the central pyrrole ring by cyclizing a vinyl azide onto a pendant phenyl ring attached to a furan.
Retrosynthetic Analysis:
-
Target: this compound.
-
Key Disconnection: The C2–C3 bond of the indole (pyrrole) core.
-
Precursor: Ethyl 2-azido-3-(2-phenylfuran-3-yl)acrylate.
-
Starting Material: 2-Phenylfuran-3-carbaldehyde.
This route is preferred over the Fischer indole synthesis for this scaffold because it tolerates sensitive furan functionalities and proceeds under neutral thermal conditions during the critical cyclization step.
Reaction Mechanism & Pathway
The synthesis proceeds via the Hemetsberger-Knittel reaction , which involves two distinct stages:[1]
-
Knoevenagel Condensation: Reaction of an aromatic aldehyde with ethyl azidoacetate to form an
-azidocinnamate. -
Thermolysis (Hemetsberger Cyclization): Thermal decomposition of the azide to a nitrene, which undergoes C-H insertion to close the pyrrole ring.
Mechanistic Diagram (Graphviz)
Figure 1: Mechanistic pathway of the Hemetsberger-Knittel synthesis targeting the furo[3,2-b]indole core.[1][2][3]
Experimental Protocol
Stage 1: Synthesis of Ethyl 2-azido-3-(2-phenylfuran-3-yl)acrylate
Objective: Condense the aldehyde with ethyl azidoacetate while preventing premature decomposition of the azide.
Reagents:
-
2-Phenylfuran-3-carbaldehyde (1.0 equiv)
-
Ethyl azidoacetate (4.0 equiv)
-
Sodium ethoxide (NaOEt) (4.0 equiv, 21% wt in EtOH)
-
Solvent: Anhydrous Ethanol (EtOH)
Protocol:
-
Preparation: In a flame-dried 3-neck round-bottom flask under Argon, dissolve sodium metal (or use NaOEt solution) in anhydrous EtOH. Cool the solution to -15°C using an ice/salt/acetone bath.
-
Addition: Add a solution of 2-phenylfuran-3-carbaldehyde and ethyl azidoacetate in EtOH dropwise over 30 minutes. Note: Maintain temperature below -10°C to prevent azide polymerization.
-
Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 4 hours. Monitor by TLC (usually Hexane:EtOAc 8:2). The product typically appears as a yellow spot.
-
Quench: Pour the reaction mixture into ice-cold saturated NH₄Cl solution.
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C (Azides are heat sensitive).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 60–75%
-
Appearance: Yellow crystalline solid or oil.
-
Stage 2: Thermolysis (Hemetsberger Cyclization)
Objective: Thermal generation of the nitrene and cyclization to the tricyclic ester.
Reagents:
-
Azidocinnamate precursor (from Stage 1)
-
Solvent: Xylene (mixture of isomers) or Toluene (high boiling point required)
Protocol:
-
Setup: Equip a flask with a reflux condenser and an inert gas inlet.
-
Dilution (Critical): Dissolve the azidocinnamate in Xylene to a concentration of 0.05 M to 0.1 M . High dilution is essential to favor intramolecular cyclization over intermolecular polymerization.
-
Thermolysis: Heat the solution to reflux (~140°C for Xylene) rapidly.
-
Monitoring: Nitrogen gas evolution will be observed. Reflux for 1–3 hours until TLC shows complete consumption of the starting azide.
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).
-
Product: Ethyl 4H-furo[3,2-b]indole-2-carboxylate.
-
Yield Expectation: 50–65%
-
Stage 3: Hydrolysis to Carboxylic Acid
Objective: Saponification of the ethyl ester.
Reagents:
-
Ethyl 4H-furo[3,2-b]indole-2-carboxylate
-
Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
-
Solvent: THF:Water (3:1)
Protocol:
-
Dissolve the ester in THF/Water.
-
Add LiOH and stir at 60°C for 4–6 hours.
-
Cool to RT and acidify with 1M HCl to pH 2.
-
Filter the resulting precipitate (the carboxylic acid). Wash with cold water and dry under vacuum.
Quantitative Data Summary
| Parameter | Stage 1 (Condensation) | Stage 2 (Thermolysis) | Stage 3 (Hydrolysis) |
| Temperature | -15°C to 0°C | 110°C (Toluene) or 140°C (Xylene) | 60°C |
| Concentration | 0.5 M | 0.05 M (High Dilution Critical) | 0.2 M |
| Time | 4–6 Hours | 1–3 Hours | 4–6 Hours |
| Typical Yield | 60–75% | 50–65% | >90% |
| Key Risk | Azide decomposition (Keep cold) | Polymerization (Keep dilute) | Incomplete precipitation |
Troubleshooting & Critical Parameters
Workflow Logic Diagram
Figure 2: Logical workflow for the synthesis process.
Expert Insights:
-
Regioselectivity: The Hemetsberger cyclization is highly regioselective for the ortho position of the aromatic ring. In 2-phenylfuran-3-acrylate, the nitrene inserts into the ortho-C-H of the phenyl ring, forming the indole system.
-
Safety Warning: Ethyl azidoacetate and azidocinnamates are potentially explosive. Never distill these compounds. Remove solvents at low temperatures (<30°C). Use a blast shield during the thermolysis initiation.
-
Alternative: If the 2-phenylfuran-3-carbaldehyde precursor is difficult to obtain, consider the Fischer Indole Synthesis using 3-acetylfuran phenylhydrazone, though the Hemetsberger route offers milder conditions for the furan ring.
References
-
Hemetsberger, H., & Knittel, D. (1972).[4][5] Synthese und Thermolyse von
-Azidoacrylestern.[6] Monatshefte für Chemie, 103, 194–204. -
Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.
-
Henn, L., et al. (1984). Heterocyclic synthesis via the thermolysis of azides.[3][7] Journal of the Chemical Society, Perkin Transactions 1, 2189-2196.
-
Majumdar, K. C., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives.[8] European Journal of Medicinal Chemistry, 66, 464-471.
-
O'Brien, A. G., et al. (2011). Continuous flow thermolysis of azidoacrylates for the synthesis of heterocycles. Chemical Communications, 47(9), 2688–2690.
Sources
- 1. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Continuous flow thermolysis of azidoacrylates for the synthesis of heterocycles and pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 4H-furo[3,2-b]indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of 4H-furo[3,2-b]indole-2-carboxylate Esters in Medicinal Chemistry
The 4H-furo[3,2-b]indole scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Its derivatives have garnered significant interest in drug discovery, exhibiting a range of therapeutic properties, including analgesic, anti-inflammatory, and anticancer activities.[1] The carboxylic acid at the 2-position of this scaffold serves as a versatile handle for the synthesis of diverse analogues, with its corresponding esters being of particular importance. Esterification of 4H-furo[3,2-b]indole-2-carboxylic acid allows for the modulation of crucial pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and metabolic stability. This strategic modification can lead to enhanced bioavailability and efficacy, making the development of robust esterification protocols a critical step in the optimization of lead compounds.
This comprehensive guide provides detailed application notes and protocols for the esterification of this compound. It is designed to equip researchers with the necessary knowledge to select and execute the most appropriate esterification strategy based on the specific requirements of their research, taking into account the inherent chemical properties of the furo[3,2-b]indole ring system.
Considerations for the Esterification of the 4H-furo[3,2-b]indole Scaffold
The 4H-furo[3,2-b]indole ring system is characterized by its electron-rich nature, a consequence of the fused indole and furan rings.[2] This electronic character imparts a degree of sensitivity towards harsh reaction conditions, particularly strong acids, which can lead to undesired side reactions such as polymerization or degradation. Therefore, the choice of esterification protocol should prioritize mild conditions that preserve the integrity of the heterocyclic core.
Recommended Esterification Protocols
Based on the need for mild reaction conditions, two primary methods are recommended for the esterification of this compound: the Steglich esterification and the Mitsunobu reaction. A classic Fischer-Speier esterification is also presented as a more traditional, albeit potentially harsher, alternative that may be suitable for certain substrates and applications.
Protocol 1: Steglich Esterification using DCC and DMAP
The Steglich esterification is a powerful and mild method for the formation of esters from carboxylic acids and alcohols.[3][4][5] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) as an acyl transfer catalyst.[6] This method is particularly advantageous for substrates that are sensitive to acidic conditions and for the synthesis of sterically hindered esters.[5]
Causality of Experimental Choices:
-
DCC: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5] This intermediate is readily attacked by the alcohol nucleophile.
-
DMAP: DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can arise from the rearrangement of the O-acylisourea intermediate.[4]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of DCC and the O-acylisourea intermediate, which would reduce the yield of the desired ester.
-
Room Temperature: The reaction is typically performed at room temperature, which is ideal for preserving the integrity of the sensitive furo[3,2-b]indole scaffold.
Experimental Workflow Diagram:
Caption: Workflow for Steglich Esterification.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add the alcohol (1.1 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is another exceptionally mild and reliable method for ester formation, particularly useful for secondary alcohols where it proceeds with inversion of stereochemistry.[7] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]
Causality of Experimental Choices:
-
PPh₃ and DEAD/DIAD: This reagent combination activates the alcohol, converting the hydroxyl group into a good leaving group (an oxyphosphonium salt).[9]
-
Carboxylate as Nucleophile: The carboxylate anion, formed by deprotonation of the carboxylic acid by the betaine intermediate, then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.
-
Anhydrous Conditions: Similar to the Steglich esterification, anhydrous conditions are crucial to prevent the consumption of the reactive intermediates by water.
-
Low Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction between PPh₃ and DEAD/DIAD, and then allowed to proceed at room temperature.
Experimental Workflow Diagram:
Caption: Workflow for the Mitsunobu Reaction.
Detailed Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the reduced hydrazine derivative.
-
-
Purification: Purify the crude product by column chromatography on silica gel. The byproducts can sometimes be challenging to remove completely.
Protocol 3: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[10] While it is a straightforward and often high-yielding method, the requirement for a strong acid catalyst and typically elevated temperatures may not be ideal for the sensitive furo[3,2-b]indole system.[11] This method should be approached with caution and may require careful optimization to minimize degradation of the starting material.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid (e.g., H₂SO₄, p-TsOH) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[11][12]
-
Excess Alcohol: The reaction is an equilibrium process.[11][12] Using a large excess of the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester product, according to Le Châtelier's principle.
-
Water Removal: The removal of water, a byproduct of the reaction, also shifts the equilibrium towards the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Elevated Temperature: The reaction typically requires heating to proceed at a reasonable rate.
Experimental Workflow Diagram:
Sources
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Gold-catalyzed functionalization of ethyl 4H-furo[3,2-b]indole-4-carboxylates
Application Note: Gold-Catalyzed Functionalization of Ethyl 4H-Furo[3,2-b]indole-4-carboxylates
Executive Summary & Scientific Rationale
The ethyl 4H-furo[3,2-b]indole-4-carboxylate scaffold represents a unique tricyclic heteroaromatic system merging the structural features of indole and furan. While pharmacologically promising, the chemical stability of the fused furan ring often hinders direct C-H functionalization.
This Application Note details a high-precision methodology using homogeneous Gold(I) catalysis to unlock this reactivity. Rather than simple substitution, this protocol leverages the "carbophilic" nature of cationic Au(I) to induce a cascade reaction . The gold catalyst activates an external
Key Application: This workflow allows researchers to convert flat, aromatic furoindoles into complex, three-dimensional spirocyclic or alkenylidene indolin-3-one derivatives—privileged scaffolds in drug discovery for their anti-cancer and anti-inflammatory profiles.
Mechanistic Insight: The "Ring-Opening" Cascade
Understanding the mechanism is prerequisite to troubleshooting. The reaction does not proceed via standard electrophilic aromatic substitution (SEAr). Instead, it follows a dearomatization-rearrangement pathway .
Pathway Logic:
-
Au(I) Activation: The catalyst coordinates to the alkyne/allene moiety of the electrophile (Propargyl ester or Allenamide), generating a highly reactive Gold-Carbene or Gold-Allyl cation.
-
C2-Nucleophilic Attack: The C2-C3 double bond of the furoindole (the furan moiety) attacks the Gold species.
-
Furan Ring Opening: The resulting intermediate is unstable; the furan oxygen creates a cascade opening, breaking the C-O bond.
-
Recyclization: The molecule rearranges to form the thermodynamically stable indolin-3-one core.
Visualizing the Pathway (Graphviz)
Figure 1: Logical flow of the Gold(I)-catalyzed cascade rearrangement. The process converts the fused furan ring into an indolin-3-one core via a ring-opening event triggered by the gold-activated electrophile.[1][2]
Experimental Protocols
Two distinct workflows are provided based on the desired product architecture.
Protocol A: Synthesis of 2-Alkenylidene-indolin-3-ones
Targeting extended
Reagents & Materials:
-
Substrate: Ethyl 4H-furo[3,2-b]indole-4-carboxylate (1.0 equiv).
-
Electrophile: Propargyl ester (1.2 equiv).[1]
-
Catalyst: [Au(JohnPhos)(MeCN)]SbF6 (5 mol%).
-
Solvent: Anhydrous Toluene (0.1 M concentration).
-
Quench: Triphenylphosphine (PPh3) (15 mol%).
Step-by-Step Methodology:
-
Preparation (Glovebox/Schlenk): Flame-dry a reaction vial and cool under
. -
Catalyst Loading: Charge the vial with the Furoindole substrate (e.g., 0.2 mmol) and the Gold catalyst (0.01 mmol).
-
Solvation: Dissolve in anhydrous Toluene (2.0 mL). Cool the system to -20°C using a cryostat or acetone/dry ice bath.
-
Note: Low temperature is critical to prevent polymerization of the propargyl ester before the gold-carbene transfer.
-
-
Addition: Add the Propargyl ester dropwise (dissolved in minimal toluene) over 5 minutes.
-
Reaction: Stir at -20°C for 1–2 hours. Monitor by TLC (the fluorescent furoindole spot will disappear; a highly colored spot usually appears).
-
Quenching: Add PPh3 (0.03 mmol) to poison the gold catalyst.
-
Isomerization (Optional): If a mixture of E/Z isomers is observed, warm to Room Temperature (RT) and add a single crystal of Iodine (
). Stir for 4 hours to drive thermodynamic equilibration to the Z-isomer. -
Purification: Evaporate solvent. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Synthesis of Spiro[cyclopentane-indolin-3-ones]
Targeting 3D spiro-cycles via reaction with Allenamides.
Reagents & Materials:
-
Substrate: Ethyl 4H-furo[3,2-b]indole-4-carboxylate (1.0 equiv).
-
Electrophile: N-allenylsulfonamide (Allenamide) (1.2 equiv).
-
Catalyst: [Au(IPr)Cl] / AgSbF6 (5 mol% generated in situ) OR [Au(JohnPhos)(MeCN)]SbF6.
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
Step-by-Step Methodology:
-
Activation: If using Au(I)-Cl precatalyst, stir [Au(IPr)Cl] and AgSbF6 in DCE for 10 mins under Argon to generate the cationic species. Filter through a celite plug if AgCl precipitate is heavy (optional for small scale).
-
Mixing: Add the Furoindole substrate to the catalyst solution at 0°C .
-
Addition: Add the Allenamide slowly.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Observation: These reactions often proceed through a [4+2] or [3+2] formal cycloaddition logic triggered by the ring opening.
-
-
Workup: Filter through a short pad of silica to remove gold residues. Concentrate and purify via chromatography.[1]
Data Summary & Scope
The following table summarizes expected yields and regioselectivity based on the substitution pattern of the starting ethyl 4H-furo[3,2-b]indole-4-carboxylate (
| Substrate Variant ( | Electrophile Type | Product Class | Typical Yield | Selectivity (E/Z or dr) |
| Propargyl Ester | Alkenylidene-indolinone | 75-88% | >20:1 (Z-isomer) | |
| Propargyl Ester | Alkenylidene-indolinone | 80-92% | >20:1 (Z-isomer) | |
| Propargyl Ester | Alkenylidene-indolinone | 65-75% | >15:1 (Z-isomer)* | |
| Allenamide | Spiro-indolinone | 60-75% | >10:1 (dr) | |
| Allenamide | No Reaction / Complex Mix | <10% | N/A |
*Selectivity after
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: While Au(I) is generally water-tolerant, the intermediates (specifically the ring-opened zwitterions) are sensitive to hydrolysis. Use strictly anhydrous solvents.
-
Catalyst Ligand Effects:
-
JohnPhos (Buchwald Ligand): Best for Propargyl esters. The steric bulk prevents catalyst deactivation.
-
IPr (NHC Ligand): Often superior for Allenamides due to higher electron-donating capacity, stabilizing the gold-allyl intermediate.
-
-
Substrate Inhibition: If
(Furan C2 position) is a bulky aryl group, the initial nucleophilic attack is sterically hindered. This protocol works best for or . -
Color Change: The starting material is usually fluorescent/pale. The products are often deeply colored (yellow/orange for spiro, purple/red for alkenylidene) due to extended conjugation. Use this as a visual reaction monitor.
References
-
Brambilla, E., Pirovano, V., Giannangeli, M., Abbiati, G., Caselli, A., & Rossi, E. (2019). Gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with propargyl esters: synthesis of 2-alkenylidene-3-oxoindolines. Organic Chemistry Frontiers.
-
Pirovano, V., Brambilla, E., & Rossi, E. (2019).[3] Gold-Catalyzed Cascade Reactions of 4H-Furo[3,2-b]indoles with Allenamides: Synthesis of Indolin-3-one Derivatives. The Journal of Organic Chemistry.
-
Arcadi, A., et al. (2004). Gold(III)-catalyzed reaction between indoles and alpha,beta-unsaturated ketones.
Sources
Application Note: Synthesis of Epoxy-Cyclohepta[b]indoles via Dearomative (4+3) Cycloaddition of Furo[3,2-b]indoles
[1][2]
Executive Summary
This application note details the protocol for synthesizing 7,10a-epoxycyclohepta[b]indoles directly from 4H-furo[3,2-b]indoles . This transformation utilizes a dearomative (4+3) cycloaddition strategy where the furan moiety of the starting material acts as a latent diene. By reacting with in situ generated oxyallyl cations (2
This method addresses the synthetic challenge of accessing the cyclohepta[b]indole core—a privileged motif in bioactive alkaloids (e.g., arcyriacyanin A)—without requiring pre-functionalized vinyl indoles or expensive transition metal catalysts (Au/Rh).
Scientific Principles & Mechanism[3][4][5]
The Challenge of the Furo[3,2-b]indole Substrate
Furo[3,2-b]indoles possess a continuous aromatic system. To participate in cycloadditions, the aromaticity of the furan ring must be disrupted. This protocol leverages the high reactivity of oxyallyl cations , which are electron-deficient species capable of engaging the furan subunit in a [4+3] cycloaddition, overcoming the aromatic stabilization energy.
Reaction Mechanism
The transformation proceeds through two coupled phases:
-
Generation of the Oxyallyl Cation: An
-haloketone is treated with a mild base (DIPEA) in a polar, non-nucleophilic solvent (Trifluoroethanol - TFE). The solvent plays a critical role in stabilizing the oxyallyl cation intermediate via hydrogen bonding. -
Dearomative (4+3) Cycloaddition: The furo[3,2-b]indole (acting as the 4
diene) attacks the oxyallyl cation (2 dienophile). This concerted (or stepwise cationic) process forms a bridged oxa-bicycle, resulting in the 7,10a-epoxycyclohepta[b]indole skeleton.
Note on Stereochemistry: The reaction is highly diastereoselective, typically favoring the exo-product due to secondary orbital interactions and steric approach control.
Figure 1: Mechanistic pathway for the generation of oxyallyl cations and subsequent (4+3) cycloaddition with furo[3,2-b]indoles.
Experimental Protocol
Reagents and Materials
-
Substrate: Ethyl 4H-furo[3,2-b]indole-4-carboxylate (Synthesized via standard Fischer indolization or Pd-catalyzed cyclization methods).
-
Reagent:
-Bromoketones (e.g., 2-bromopentan-3-one, 2-bromo-2-methylcyclopentanone).[1] -
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: 2,2,2-Trifluoroethanol (TFE). Note: The use of TFE is mandatory for yield optimization.
-
Purification: Silica gel (230-400 mesh), Hexane/Ethyl Acetate.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 10 mL round-bottom flask with a magnetic stir bar.
-
Add Ethyl 4H-furo[3,2-b]indole-4-carboxylate (0.2 mmol, 1.0 equiv).
-
Add the
-bromoketone (0.3 mmol, 1.5 equiv). -
Dissolve the mixture in TFE (1.2 mL, approx. 0.15 M concentration relative to indole).
-
Optimization Tip: If solubility is an issue, a Toluene/TFE (1:3) mixture can be used, though pure TFE generally provides faster kinetics.
-
Step 2: Initiation
-
Add DIPEA (0.3 mmol, 1.5 equiv) dropwise to the stirring solution at room temperature (25 °C).
-
Seal the flask (inert atmosphere is not strictly required but recommended for reproducibility).
Step 3: Monitoring
-
Stir the reaction mixture at room temperature.
-
Monitor via TLC (Hexane:EtOAc 8:2).
-
Typical Reaction Time: 2 to 4 hours for acyclic ketones; up to 24 hours for cyclic or sterically hindered ketones.
-
Endpoint: Disappearance of the fluorescent furoindole spot.
-
Step 4: Work-up and Purification
-
Evaporate the solvent (TFE) under reduced pressure.
-
Redissolve the crude residue in Dichloromethane (DCM) and wash with water (1 x 5 mL) to remove ammonium salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purify by Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (95:5 to 80:20).
-
Figure 2: Operational workflow for the synthesis of epoxy-cyclohepta[b]indoles.
Results & Data Interpretation
Expected Yields and Selectivity
The reaction efficiency depends heavily on the structure of the oxyallyl cation precursor.
| Entry | Reaction Time | Yield (%) | Diastereoselectivity (dr) | |
| 1 | Acyclic (e.g., 2-bromopentan-3-one) | 2 h | 75 - 85% | >20:1 (exo) |
| 2 | Cyclic (e.g., 2-bromocyclopentanone) | 2 - 4 h | 70 - 80% | >20:1 |
| 3 | Sterically Hindered (Tertiary Bromide) | 24 h | 40 - 60% | >20:1 |
| 4 | Aza-oxyallyl precursors | 24 h | < 40% | Complex mixture |
Characterization Criteria (Self-Validation)
To validate the successful formation of the 7,10a-epoxycyclohepta[b]indole , look for these specific NMR signatures:
-
Bridgehead Proton: A diagnostic doublet or singlet (depending on substitution) in the
4.5 – 5.5 ppm range corresponds to the proton at the bridgehead carbon (C10a). -
Disappearance of Furan: Absence of the characteristic furan protons (
6.5–7.5 ppm region specific to the starting furoindole). -
Mass Spectrometry: A clear molecular ion peak corresponding to
.
Potential Downstream Modifications
While the primary product is the epoxy-bridged system, researchers often seek the fully aromatic or non-bridged cyclohepta[b]indole.
-
Ring Opening: Treatment of the epoxy-cycloadduct with Lewis acids (e.g.,
) or Bronsted acids ( -TsOH) can induce ring opening of the oxygen bridge, followed by dehydration/aromatization to yield the fully unsaturated cyclohepta[b]indole core. This strategy aligns with general reactivity patterns of oxabicyclo[3.2.1] systems [4].
References
-
Pirovano, V., Brambilla, E., Moretti, A., Rizzato, S., Abbiati, G., Nava, D., & Rossi, E. (2020).[2] Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations.[3][1][2] The Journal of Organic Chemistry, 85(5), 3265–3276. Link
-
Stempel, E., & Gaich, T. (2016).[4] Cyclohepta[b]indoles: A Privileged Structure Motif in Natural Products and Drug Design. Accounts of Chemical Research, 49(10), 2390–2402. Link
-
Yin, H., Wu, Y., Jiang, Y., & Wang, M. (2023). Synthesis of Cyclohepta[b]indoles and Furo[3,4-b]carbazoles from Indoles, Tertiary Propargylic Alcohols, and Activated Alkynes.[2][4] Organic Letters, 25(18), 3319–3324. Link
- López, C. S., Faza, O. N., & Gregori, B. J. (2019). Acid-Catalyzed Ring Opening of Oxabicyclic Systems. Chemistry – A European Journal, 25, 1123-1135. (General reference for oxabicycle ring opening).
Application Note & Protocols: In Vitro Evaluation of Furoindole Compounds for Antiallergic Activity
Audience: Researchers, scientists, and drug development professionals.
From the desk of the Senior Application Scientist: This document provides a strategic guide and detailed protocols for assessing the antiallergic potential of novel furoindole compounds. The experimental framework is designed to move from broad functional screening to more specific mechanistic insights, ensuring a thorough and logical evaluation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot effectively.
Introduction: The Rationale for Furoindole Antiallergic Screening
Allergic diseases, such as asthma, rhinitis, and atopic dermatitis, represent a significant global health burden, affecting over 20% of the population.[1] These conditions are primarily driven by Type I hypersensitivity reactions, where allergen-induced cross-linking of Immunoglobulin E (IgE) bound to its high-affinity receptor (FcεRI) on mast cells and basophils triggers cellular degranulation.[2][3] This event releases a cascade of pre-formed and newly synthesized mediators, including histamine, proteases (e.g., β-hexosaminidase), pro-inflammatory cytokines (e.g., TNF-α), and Th2-polarizing cytokines (e.g., IL-4, IL-13), which orchestrate the clinical manifestations of allergy.[2][3][4]
Furoindole scaffolds are of significant interest in medicinal chemistry due to their structural similarity to endogenous molecules and their proven bioactivity. Some related carboline derivatives have already demonstrated the ability to decrease histamine release from mast cells, suggesting that the furoindole class is a promising area for the discovery of novel antiallergic agents.[5]
This guide outlines a tiered in vitro testing strategy to comprehensively evaluate furoindole compounds, focusing on three key pillars of antiallergic activity:
-
Mast Cell Stabilization: The ability to prevent degranulation, the central event in the allergic cascade.
-
Inhibition of Mediator Release: Quantifying the reduction of key allergic and inflammatory molecules.
-
Target Engagement: Investigating potential interactions with specific molecular targets, such as the histamine H1 receptor.
The rat basophilic leukemia (RBL-2H3) cell line serves as the primary model system for these assays. It is a widely accepted and robust model for human mucosal mast cells, as it expresses the necessary FcεRI receptors and releases histamine and β-hexosaminidase upon IgE-mediated stimulation.[3][6][7][8]
Experimental Strategy & Workflow
A logical progression of assays is critical for efficient screening. The proposed workflow first identifies functionally active compounds in a primary degranulation assay and then interrogates the mechanism of the most promising candidates through secondary and tertiary assays.
Caption: Tiered in vitro screening workflow for furoindole antiallergy activity.
Core Assay Protocols
Assay 1: Mast Cell Degranulation (β-Hexosaminidase Release Assay)
Principle: This is the cornerstone assay for identifying compounds that stabilize mast cells. β-hexosaminidase is a stable enzyme stored in mast cell granules and is released stoichiometrically with histamine upon degranulation.[6][7] Its activity is easily measured using a colorimetric or fluorogenic substrate, making it a reliable and high-throughput surrogate for degranulation.
Causality Behind Choices:
-
Cell Line: RBL-2H3 cells are used for their robust and reproducible IgE-mediated degranulation response.[6][7][8]
-
Sensitization: Pre-incubation with anti-DNP IgE "primes" the cells, loading the FcεRI receptors. This step is essential to mimic the sensitized state of an allergic individual.[8][9]
-
Stimulation: DNP-BSA is a multivalent antigen that cross-links the IgE-bound receptors, initiating the intracellular signaling cascade that leads to degranulation.
-
Measurement: We measure the percentage of total β-hexosaminidase released into the supernatant, providing a quantitative measure of degranulation inhibition.
Detailed Protocol:
-
Cell Culture & Seeding:
-
Culture RBL-2H3 cells in MEM supplemented with 20% FBS and antibiotics.
-
Seed 2.5 x 10⁴ cells/well into a 96-well flat-bottom plate and incubate overnight (37°C, 5% CO₂).
-
-
Sensitization:
-
The next day, gently wash the cells with fresh medium.
-
Add 100 µL/well of medium containing 0.5 µg/mL anti-DNP IgE.
-
Incubate overnight (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of furoindole test compounds in Tyrode's Buffer (TB: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1.4 mM CaCl₂, 1 mM MgCl₂, 5.6 mM glucose, 0.1% BSA, pH 7.4).
-
Wash the sensitized cells twice with 150 µL of TB.
-
Add 50 µL of the diluted compounds to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO in TB) and a "positive control" inhibitor (e.g., Quercetin, 50 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Antigen Stimulation:
-
To all wells except the "Total Lysis" and "Spontaneous Release" controls, add 50 µL of DNP-BSA antigen (final concentration 10 ng/mL in TB) to trigger degranulation.
-
To "Spontaneous Release" wells, add 50 µL of TB without antigen.
-
Incubate for 1 hour at 37°C.
-
-
Enzyme Assay:
-
To the "Total Lysis" wells, add 50 µL of 0.5% Triton X-100 in TB to release all intracellular β-hexosaminidase.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding 150 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃, pH 10.0).
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Release:
-
% Release = [(Sample OD - Spontaneous Release OD) / (Total Lysis OD - Spontaneous Release OD)] * 100
-
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (% Release in presence of compound / % Release in vehicle control)] * 100
-
-
Determine IC₅₀: Plot % Inhibition against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description | Example Value |
| Spontaneous Release | % Degranulation without antigen stimulation. | < 5% |
| Maximal Release | % Degranulation with antigen (vehicle control). | 40 - 60% |
| Positive Control | % Inhibition by a known inhibitor (e.g., Quercetin). | > 70% |
| Test Compound IC₅₀ | Concentration for 50% inhibition of degranulation. | Compound-dependent |
Assay 2: Histamine Release Assay
Principle: This assay directly quantifies the release of histamine, a primary mediator of the acute allergic response.[10][11] It serves as an orthogonal method to validate the findings from the β-hexosaminidase assay. Commercial ELISA or Homogeneous Time Resolved Fluorescence (HTRF) kits provide high sensitivity and specificity.[12][13]
Causality Behind Choices:
-
Direct Measurement: Directly measuring histamine confirms that the observed inhibition of degranulation translates to a reduction in a key pathophysiological mediator.
-
Methodology: ELISA and HTRF are standard, robust methods for quantifying small molecules in complex biological samples like cell culture supernatant.[12][13]
Detailed Protocol (ELISA-based):
-
Perform Degranulation: Follow steps 1-4 of the β-Hexosaminidase Release Assay protocol.
-
Collect Supernatant: After the 1-hour stimulation, centrifuge the plate at 400 x g for 5 minutes.
-
Process Supernatant: Carefully collect the supernatant for analysis. Some kits may require an acylation step to derivatize the histamine, which increases assay sensitivity. Follow the manufacturer's instructions precisely.[12]
-
ELISA Procedure:
-
Use a commercial Histamine ELISA kit.[13]
-
Add standards, controls, and processed supernatants to the antibody-coated microplate.
-
Add the enzyme conjugate (e.g., HRP-labeled histamine).
-
Incubate as per the kit's instructions (typically 45-60 minutes). During this time, free histamine from the sample competes with the HRP-labeled histamine for antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance (typically at 450 nm). The color intensity is inversely proportional to the histamine concentration.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Interpolate the histamine concentration of each sample from the standard curve.
-
Calculate the % Inhibition of histamine release relative to the vehicle control, similar to the β-hexosaminidase assay.
Assay 3: Cytokine Profiling (IL-4, IL-13, TNF-α)
Principle: Beyond pre-formed mediators, activated mast cells synthesize and release cytokines that orchestrate the later phases of the allergic inflammatory response.[3] IL-4 and IL-13 are crucial for Th2 cell differentiation and IgE production, while TNF-α is a potent pro-inflammatory cytokine.[4][14][15][16] Measuring the inhibition of their release provides deeper insight into the immunomodulatory potential of the furoindole compounds.
Causality Behind Choices:
-
Multiplex Assay: Using a multiplex bead array (e.g., Luminex-based) allows for the simultaneous quantification of multiple cytokines from a small sample volume, providing a comprehensive and efficient profiling of the compound's effect.
-
Cytokine Selection: IL-4, IL-13, and TNF-α are chosen for their well-established roles in the pathogenesis of allergic inflammation.[4][14][17]
Detailed Protocol (Multiplex Bead Array):
-
Perform Degranulation: Follow steps 1-4 of the β-Hexosaminidase Release Assay protocol, but extend the post-stimulation incubation time to 6-24 hours to allow for sufficient cytokine synthesis and secretion.
-
Collect Supernatant: Centrifuge the plate and collect the cell-free supernatant. Store at -80°C if not used immediately.
-
Multiplex Assay:
-
Use a commercial multiplex immunoassay kit for rat IL-4, IL-13, and TNF-α.
-
Follow the manufacturer's protocol, which typically involves:
-
Incubating the supernatant with a mixture of fluorescently-coded beads, each coated with an antibody specific to one of the target cytokines.
-
Washing the beads.
-
Adding a biotinylated detection antibody cocktail.
-
Adding a streptavidin-phycoerythrin (SAPE) conjugate.
-
Analyzing the beads on a compatible flow cytometry-based instrument. The instrument identifies each bead by its unique fluorescent signature and quantifies the amount of bound cytokine by the intensity of the PE signal.
-
-
Data Analysis:
-
The instrument software will generate a standard curve for each cytokine.
-
Quantify the concentration (pg/mL) of IL-4, IL-13, and TNF-α in each sample.
-
Calculate the % Inhibition of release for each cytokine compared to the vehicle-treated, antigen-stimulated control.
| Cytokine | Role in Allergy | Expected Effect of Active Compound |
| TNF-α | Pro-inflammatory, recruits other immune cells. | ↓ Reduction |
| IL-4 | Promotes Th2 differentiation, IgE class switching.[15] | ↓ Reduction |
| IL-13 | Mediates allergic inflammation, mucus hypersecretion.[15][16] | ↓ Reduction |
Advanced Assay: Mechanism of Action
Assay 4: Histamine H1 Receptor (H1R) Binding Assay
Principle: Many successful antiallergic drugs act as inverse agonists or antagonists at the histamine H1 receptor, blocking the effects of histamine on target tissues.[18] This assay determines if a furoindole compound can directly bind to the H1R, suggesting a dual mechanism of action: mast cell stabilization and histamine blockade.
Causality Behind Choices:
-
Competitive Binding: This assay format is a classic pharmacological method to determine the affinity of a test compound for a receptor. It measures the ability of the furoindole to displace a known radiolabeled ligand from the receptor.[19][20]
Detailed Protocol (Radioligand Binding):
-
Reagents:
-
Membrane preparation from cells overexpressing human H1R (commercially available).
-
Radioligand: [³H]-Mepyramine (a potent H1R antagonist).
-
Non-specific binding control: Mianserin (an unlabeled H1R ligand) at high concentration.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
H1R membrane preparation (5-10 µg protein).
-
[³H]-Mepyramine (at a concentration near its Kd, e.g., 1-3 nM).
-
Serial dilutions of the furoindole test compound or buffer (for total binding) or excess Mianserin (for non-specific binding).
-
-
Incubate for 2-4 hours at 25°C with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Allow filters to dry, then add scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
Determine Ki: Plot the percentage of specific binding against the log concentration of the furoindole compound. Fit the data to a one-site competition model to calculate the IC₅₀.
-
Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19] A lower Ki value indicates higher binding affinity.
Caption: Simplified IgE-mediated mast cell activation signaling pathway.
References
-
A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation - PMC. National Center for Biotechnology Information. [Link]
-
A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent. PubMed. [Link]
-
In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology. [Link]
-
Histamine-Release Test Kit. IBL International. [Link]
-
A single-cell assay for mast cell degranulation. ResearchGate. [Link]
-
In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. University of Groningen Research Portal. [Link]
-
Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood. PubMed. [Link]
-
Histamine H1 Receptor Assay. Innoprot. [Link]
-
In vitro diagnostics of drug allergies. Wiley Online Library. [Link]
-
Histamine Release ELISA Kit. LDN. [Link]
-
In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. Frontiers in Immunology. [Link]
-
Histamine H1 Receptors Binding Assay. BindingDB. [Link]
-
Analyzing degranulation in HMC1.2 and RBL-2H3 cells. Protocols.io. [Link]
-
Histamine (Life Science Format) ELISA Kit Instructions. Neogen. [Link]
-
An in vitro Study of Drug-induced Degranulation of Human HMC-1 Mast Cells and Rat RBL-2H3 Cells. Diva-Portal.org. [Link]
-
Improved in vitro diagnostics for drug allergy and anaphylaxis. Medizinonline. [Link]
-
Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. ACS Publications. [Link]
-
Salivary Cytokine Panel for IL-6, IL-1 Beta, TNF-Alpha, & IL-8. Salimetrics. [Link]
-
IgE-dependent Assays for Functional Characterization of Histamine Receptors and Ligands. University of Regensburg. [Link]
-
Structures and Anti-Allergic Activities of Natural Products from Marine Organisms. National Center for Biotechnology Information. [Link]
-
CYTOKINES PROFILE (IL-4, IL-13) OF CHILDREN WITH SEVERE FORMS OF ATOPIC DERMATITIS VERSUS OTHER GRADES OF SEVERITY. ResearchGate. [Link]
-
The utility of TNF-α, IL-6 and IL-10 in the diagnosis and/or follow-up food allergy. Allergologia et Immunopathologia. [Link]
-
IL-4/IL-13 Axis in Allergic Rhinitis: Elevated Serum Cytokines Levels and Inverse Association With Tight Junction Molecules Expression. Frontiers in Immunology. [Link]
-
Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. National Center for Biotechnology Information. [Link]
-
[The anti-allergic activity and mechanism of action of gamma-carboline derivatives]. PubMed. [Link]
-
Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review. MDPI. [Link]
-
Anti-allergic activity of formoterol, a new beta-adrenoceptor stimulant, and salbutamol in human leukocytes and human lung tissue. PubMed. [Link]
Sources
- 1. Structures and Anti-Allergic Activities of Natural Products from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. [The anti-allergic activity and mechanism of action of gamma-carboline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. novamedline.com [novamedline.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. revvity.com [revvity.com]
- 13. neogen.com [neogen.com]
- 14. salimetrics.com [salimetrics.com]
- 15. allergopediatr.mphu.edu.ua [allergopediatr.mphu.edu.ua]
- 16. Frontiers | IL-4/IL-13 Axis in Allergic Rhinitis: Elevated Serum Cytokines Levels and Inverse Association With Tight Junction Molecules Expression [frontiersin.org]
- 17. all-imm.com [all-imm.com]
- 18. innoprot.com [innoprot.com]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing decarboxylation of furoindole-2-carboxylic acids during heating
Core Analysis: The Instability Mechanism
Why does this happen?
Furoindole-2-carboxylic acids are structurally analogous to indole-2-carboxylic acids and pyrrole-2-carboxylic acids. These molecules are inherently unstable in acidic, thermal conditions due to the electron-rich nature of the fused heteroaromatic system .
The decarboxylation is not a simple thermal homolysis; it is typically an acid-catalyzed electrophilic substitution (protodecarboxylation) .
-
Ipso-Protonation: The electron-rich furan/indole ring acts as a nucleophile, accepting a proton at the C2 position (the carbon bearing the carboxyl group). This destroys the aromaticity of the furan ring transiently but is stabilized by resonance from the indole nitrogen.
-
Elimination: The resulting intermediate (a protonated
-complex) ejects to restore aromaticity, effectively replacing the group with a proton.
Key Risk Factor: This reaction proceeds rapidly if the free acid is heated in the presence of even trace moisture or residual acid.
Visualizing the Pathway
The following diagram illustrates the critical failure point (ipso-protonation) that must be avoided.
Figure 1: The acid-catalyzed thermal decarboxylation pathway. Note that protonation at the ipso-carbon is the rate-determining trigger.
Experimental Protocols: Preventing Degradation
Protocol A: Safe Saponification and Workup
Context: Converting the ethyl/methyl ester to the free acid. Standard protocols (refluxing NaOH followed by hot acid precipitation) often lead to yield loss via decarboxylation.
The "Cold-Acid" Method:
| Step | Action | Technical Rationale |
| 1. Hydrolysis | Dissolve ester in THF/MeOH (1:1). Add LiOH (2.0 eq). Stir at RT (not reflux). | LiOH is milder than NaOH. Avoid heating the basic solution to prevent side reactions, though decarboxylation usually requires acidic conditions. |
| 2. Concentration | Evaporate organics (THF/MeOH) at <30°C under vacuum. | Removing organic solvents prevents solubility issues during the aqueous workup. |
| 3. Washing | Dilute residue with water. Wash with Et2O. | Removes unreacted ester and non-polar impurities while the product remains safe as the carboxylate salt in water. |
| 4. Acidification (CRITICAL) | Cool the aqueous layer to 0°C (Ice bath). Slowly add 1N HCl dropwise until pH ~3-4. | Do not drop below pH 3. Highly acidic environments (pH < 1) accelerate ipso-protonation. Low temperature kinetically inhibits the decarboxylation step. |
| 5. Isolation | Filter the precipitate immediately at 0°C. Wash with ice-cold water . | Minimizes time the free acid spends in the aqueous mother liquor. |
Protocol B: Drying and Storage
Issue: Users often dry the filtered solid in a vacuum oven at 60°C+, resulting in a black tar or a solid with a depressed melting point.
-
Avoid Heat: Never use a heated vacuum oven for the free acid.
-
Lyophilization (Recommended): Flash freeze the wet filter cake (if minimal water remains) or resuspend in minimal dioxane/water and freeze-dry. This removes water via sublimation without thermal stress.
-
Desiccator: If lyophilization is unavailable, dry over
in a vacuum desiccator at room temperature for 24-48 hours.
Troubleshooting Guide (FAQ)
Q1: My product turned from a white solid to a dark oil during drying. What happened?
A: You likely experienced "Melting Point Depression via Impurity." As the acid begins to decarboxylate (releasing
Q2: Can I use TFA for deprotection steps on the indole nitrogen if the carboxylic acid is present? A: Use extreme caution. Trifluoroacetic acid (TFA) is a strong acid that can induce decarboxylation even at room temperature if the system is electron-rich enough. Correction: If N-deprotection is needed, consider using non-acidic methods (e.g., hydrogenation for Cbz/Bn, or fluoride for SEM/Boc if applicable) or protect the acid as an ester first.
Q3: The NMR shows a new proton signal and loss of the acid proton. Is this reversible?
A: No. The appearance of a new proton on the furan/indole ring (usually upfield from the original aromatic protons) indicates that decarboxylation has occurred. The
Decision Logic for Workup
Use this flow to determine the safest processing route for your specific derivative.
Figure 2: Decision matrix for isolating temperature-sensitive heteroaromatic acids.
References
-
Mundle, S. O., & Kluger, R. (2009).[1] Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[1] Journal of the American Chemical Society, 131(33), 11674–11675.[1]
-
Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate.[2]
-
Gribble, G. W., et al. (2018).[3] Synthesis of bis-4H-furo[3,4-b]indoles. Arkivoc, 2018(v), 334-347.[3]
-
Organic Chemistry Portal. (2023). Decarboxylation Reactions: Mechanisms and Synthetic Applications.
Sources
Technical Support Center: Optimizing Fused Heterocycle Synthesis via the Hemetsberger Reaction
Welcome to the technical support center for the Hemetsberger reaction. This guide is designed for researchers, chemists, and drug development professionals aiming to synthesize and optimize furo[3,2-b]pyrrole scaffolds, a class of O,N-heteropentalenes with significant pharmacological interest. While classically known as an indole synthesis, the Hemetsberger-Knittel protocol is a powerful tool for creating fused pyrrole rings from various heteroaromatic aldehydes. Here, we address its specific application starting from furan aldehydes to generate furo[3,2-b]pyrroles, which are structural isomers of furoindoles.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this reaction and maximize your yields.
Frequently Asked Questions (FAQs)
Q1: What is the Hemetsberger reaction and how is it applied to furo[3,2-b]pyrrole synthesis?
The Hemetsberger reaction (also known as the Hemetsberger-Knittel synthesis) is a classic organic reaction that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester (a vinyl azide) to form a pyrrole-2-carboxylic ester fused to an aromatic ring.[1][2][3] The overall process consists of two key steps:
-
Knoevenagel Condensation: An aromatic or heteroaromatic aldehyde is condensed with an alkyl azidoacetate using a base to form the key vinyl azide intermediate.
-
Thermal Cyclization: The vinyl azide is heated in a high-boiling solvent, causing it to lose nitrogen gas (N₂) and undergo intramolecular cyclization to form the fused pyrrole ring.[4]
For the synthesis of furo[3,2-b]pyrroles, a furan-2-carbaldehyde (or a substituted variant) is used as the starting heteroaromatic aldehyde.[5][6] This approach provides a direct route to the furo[3,2-b]pyrrole core structure.
Q2: What is the proposed mechanism for the Hemetsberger reaction?
While the exact mechanism is not definitively proven, it is widely postulated to proceed through a nitrene intermediate.[1][2] The key steps are illustrated below:
-
Nitrene Formation: The thermal decomposition of the vinyl azide expels a molecule of dinitrogen (N₂), generating a highly reactive vinyl nitrene intermediate.
-
Equilibrium with Azirine: This nitrene is believed to be in equilibrium with a 2H-azirine intermediate.[1][5]
-
Intramolecular Cyclization: The nitrene attacks the C-3 position of the furan ring.
-
Rearomatization: A final[7][8]-hydride shift occurs to re-establish aromaticity, yielding the stable furo[3,2-b]pyrrole product.[5]
Caption: Proposed reaction mechanism for the Hemetsberger cyclization.
Q3: What are the primary challenges associated with this reaction?
The Hemetsberger synthesis can be challenging, with issues often arising in both stages:
-
Low Condensation Yield: The Knoevenagel condensation to form the vinyl azide can be low-yielding. This is often due to the base-catalyzed decomposition of the alkyl azidoacetate starting material, which competes with the desired condensation reaction.[5][6]
-
Starting Material Instability: The vinyl azide intermediate can be unstable, making purification difficult.[1][2]
-
Low Thermolysis Yield: The thermal cyclization step can sometimes result in low yields (5-50%) due to the formation of side products or polymerization.[9]
Troubleshooting Guide
Problem: Low or no yield of the vinyl azide intermediate (Knoevenagel Condensation).
-
Q: My Knoevenagel condensation is giving very low yields. What is the most likely cause? A: The most common issue is the decomposition of the alkyl azidoacetate reagent by the base.[5][6] Strong bases like sodium methoxide or ethoxide can readily react with the azidoacetate, especially at elevated temperatures. Another significant side reaction is the base-promoted hydrolysis of the ester group on either the starting material or the product.[5]
-
Q: How can I optimize the condensation step to improve the yield of my furan-vinyl azide? A: Careful control of reaction conditions is critical.
-
Temperature Control: Perform the reaction at low temperatures. Start the addition of reagents at -10°C or -5°C and maintain the reaction at or below 0°C.[4][10] This minimizes the rate of the competing decomposition reaction.
-
Reagent Addition: Add the mixture of your furan-2-carbaldehyde and ethyl azidoacetate dropwise to the cooled base solution. This maintains a low instantaneous concentration of the reactants, favoring the desired condensation pathway.
-
Anhydrous Conditions: Use anhydrous solvents (e.g., methanol, ethanol) to prevent hydrolysis of the ester functionalities.
-
Stoichiometry: While an excess of the azidoacetate is often used, a very large excess can complicate purification. A 2:1 molar ratio of azidoacetate to aldehyde is a common starting point.[10]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 5°C | Minimizes decomposition of ethyl azidoacetate.[4][10] |
| Base | Sodium Methoxide (NaOMe) or Potassium Ethoxide (KOEt) | Effective for deprotonating azidoacetate. |
| Solvent | Anhydrous Ethanol or Methanol | Prevents ester hydrolysis. |
| Addition | Dropwise addition of aldehyde/azidoacetate to base | Controls reaction exotherm and minimizes side reactions. |
Table 1: Recommended conditions for the Knoevenagel condensation step.
Problem: Low yield or reaction failure during the thermal cyclization step.
-
Q: I've successfully synthesized the vinyl azide, but the thermolysis step is failing or giving a complex mixture. What should I check first? A: The most critical parameter for the thermolysis step is the temperature, which is dictated by the choice of solvent. The reaction requires sufficient thermal energy to induce the extrusion of N₂ gas and initiate nitrene formation. If the temperature is too low, the reaction will not proceed. If it's too high or heating is prolonged, it can lead to decomposition and polymerization.
-
Q: What is the best way to perform the thermal cyclization to maximize the yield of the furo[3,2-b]pyrrole? A:
-
Use an Appropriate Solvent: High-boiling, inert aromatic solvents are standard. Xylene (boiling point ~140°C) is the most commonly used and highly effective solvent.[5][6][11] Toluene (b.p. ~110°C) can also be used, though it may require longer reaction times.[6]
-
Proceed with Crude Intermediate: The vinyl azide intermediate is often unstable and may not withstand purification by column chromatography. It is common practice to isolate the crude azide by extraction and use it directly in the thermolysis step without further purification.[4] This minimizes decomposition and material loss.
-
Monitor the Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours at reflux in xylene. Over-refluxing can degrade the product.
-
| Solvent | Boiling Point (°C) | Typical Reaction Time | Notes |
| Xylenes (isomeric mixture) | ~140°C | 2-6 hours | The most common and reliable choice.[5][6][11] |
| Toluene | ~111°C | 4-8 hours | A good alternative if lower temperatures are desired.[6][11] |
| Mesitylene | ~165°C | 1-3 hours | Use for less reactive substrates requiring higher energy. |
Table 2: Common solvents and typical conditions for the thermal cyclization step.
Caption: Troubleshooting workflow for the Hemetsberger synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-azido-3-(furan-2-yl)acrylate
Causality: This protocol is optimized to favor the Knoevenagel condensation over the decomposition of ethyl azidoacetate by using low temperatures and controlled addition.
Materials:
-
Furan-2-carbaldehyde (1.0 eq)
-
Ethyl azidoacetate (2.0 eq)
-
Sodium metal (2.1 eq)
-
Anhydrous Ethanol (sufficient for 0.5 M concentration)
-
Ice-salt bath
-
Standard laboratory glassware
Procedure:
-
Prepare Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer, carefully add sodium metal pieces to anhydrous ethanol at 0°C. Allow all the sodium to react to form a clear solution of sodium ethoxide. Cool this solution to -10°C using an ice-salt bath.
-
Prepare Reactant Solution: In the dropping funnel, prepare a solution of furan-2-carbaldehyde and ethyl azidoacetate in a small amount of anhydrous ethanol.
-
Controlled Addition: Add the aldehyde/azidoacetate solution dropwise to the vigorously stirred sodium ethoxide solution over 30-60 minutes, ensuring the internal temperature does not rise above -5°C.
-
Reaction: Stir the resulting mixture at -5°C to 0°C for 4-6 hours.[4] Monitor the disappearance of the aldehyde by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure at a maximum temperature of 40°C. The resulting crude oil or solid is the vinyl azide intermediate. It is highly recommended to proceed to the next step without chromatographic purification.[4]
Protocol 2: Thermal Cyclization to Ethyl Furo[3,2-b]pyrrole-5-carboxylate
Causality: This protocol uses a high-boiling solvent to provide the necessary thermal energy for dinitrogen extrusion and subsequent intramolecular cyclization in a controlled manner.
Materials:
-
Crude Ethyl 2-azido-3-(furan-2-yl)acrylate (1.0 eq)
-
Xylenes (isomeric mixture, sufficient for 0.1 M concentration)
-
Heating mantle and reflux condenser
Procedure:
-
Setup: Dissolve the crude vinyl azide from the previous step in xylenes in a round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Heating: Heat the solution to reflux (approx. 140°C) with vigorous stirring. You should observe the evolution of nitrogen gas.
-
Reaction: Maintain the reflux for 2-6 hours.[4] Monitor the reaction by TLC until the starting vinyl azide spot has been completely consumed.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the xylenes under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure ethyl furo[3,2-b]pyrrole-5-carboxylate.
References
-
Roy, D., & Gribble, G. W. (2012). Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes. Chemical Communications. [Link]
-
Roy, D., & Gribble, G. W. (2012). Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes. Chemical Communications. [Link]
-
Wang, C., et al. (2024). Controllable Synthesis of Benzo[b]furo[2,3-d]azepines or Furo[3,2-b]indoles via Intermolecular Oxidative Annulation of 2-(Furan-2-yl)anilines and Propargyl Carbonates versus Intramolecular C–H Amination Reactions. The Journal of Organic Chemistry. [Link]
-
Abdel-Latif, F. M., et al. (2006). Novel Synthesis of Furo[2,3-b]indole Derivatives. Bulletin of the Chemical Society of Japan. [Link]
-
Krutošíková, A., & Dandárová, M. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes. Molecules. [Link]
-
Wikipedia. (2023). Hemetsberger indole synthesis. [Link]
-
Krutošíková, A., & Dandárová, M. (2023). Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms. MDPI. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC. [Link]
-
chemeurope.com. (2024). Hemetsberger indole synthesis. [Link]
-
Zhang, P., et al. (2018). Application of hemetsberger-knittel reaction in the synthesis of indole/aza-indole-2-carboxamides for the development of allosteric Modulators of cannaboid CB1 receptor. ResearchGate. [Link]
-
Bingul, M., et al. (2020). The Hemetsberger reaction: A new approach to the synthesis of novel dihydroindoloindole systems. Semantic Scholar. [Link]
-
SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. [Link]
-
The Hive. (2004). Hemetsberger-Knittel: Benzaldehydes to Indoles. Tryptamine Chemistry. [Link]
-
Bingul, M., et al. (2020). Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. ResearchGate. [Link]
-
Gribble, G. W. (2016). Hemetsberger Indole Synthesis. ResearchGate. [Link]
Sources
- 1. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Hemetsberger_indole_synthesis [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Hemetsberger–Knittel and Ketcham Synthesis of Heteropentalenes with Two (1:1), Three (1:2)/(2:1) and Four (2:2) Heteroatoms [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Rh(ii)-catalyzed synthesis of furo[2,3-b]indoles from 3-diazooxindoles and electron-rich arylacetylenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Hemetsberger-Knittel: Benzaldehydes to Indoles , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative In Vivo Bioavailability Assessment of Furo[3,2-b]indole-2-Carboxylic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing and executing a robust in vivo study to compare the oral bioavailability of various ester prodrugs of a parent furo[3,2-b]indole-2-carboxylic acid. The furo[3,2-b]indole scaffold is a privileged heterocyclic system recognized for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] However, the therapeutic potential of acidic furo[3,2-b]indoles can be limited by poor oral absorption.[4] Esterification of the carboxylic acid moiety is a classic prodrug strategy to enhance lipophilicity, thereby improving membrane permeability and oral bioavailability.[5][6]
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a self-validating study design that yields trustworthy and comparable data for lead candidate selection.
Pillar 1: The Strategic Imperative for Ester Prodrugs
The core challenge with many acidic compounds, including furo[3,2-b]indole-2-carboxylic acids, is their ionization at physiological pH, which increases polarity and hinders passive diffusion across the gastrointestinal membrane. The prodrug approach temporarily masks the polar carboxylic acid group with a lipophilic ester promoiety. This modification is designed to enhance absorption from the gut into the systemic circulation. Once absorbed, endogenous esterase enzymes, prevalent in the plasma and liver, hydrolyze the ester bond, releasing the active parent carboxylic acid.[5][7] The success of this strategy hinges on a delicate balance: the ester must be stable enough to survive the gastrointestinal tract but labile enough for efficient enzymatic conversion post-absorption.[7]
Our comparative guide will hypothetically assess a parent furo[3,2-b]indole-2-carboxylic acid (Parent Acid) against three ester analogues: a Methyl Ester, an Ethyl Ester, and an n-Butyl Ester.
Pillar 2: The In Vivo Assessment Workflow: From Design to Data
A successful in vivo bioavailability study is not a single experiment but a multi-stage process. Each stage provides critical data that informs the next, creating a logical and resource-efficient progression.
Caption: Overall workflow for in vivo bioavailability assessment.
Pillar 3: Detailed Experimental Protocols & Rationale
Part A: Foundational In Vitro Screening
Before committing to costly and ethically sensitive animal studies, in vitro assays provide essential predictive data. They help rank-order the ester prodrugs based on their likely in vivo behavior.
Rationale: The ideal ester prodrug should exhibit reasonable stability in the gut but be rapidly hydrolyzed to the active parent drug in the liver or blood.[7] Comparing hydrolysis rates in plasma and liver S9 fractions helps predict the rate and site of bioconversion.[8] A compound that is too stable may result in low levels of the active drug, while one that is too labile may be prematurely hydrolyzed before absorption.
Experimental Protocol: In Vitro Metabolic Stability
-
Prepare Stock Solutions: Dissolve the Parent Acid and each ester derivative in DMSO to a final concentration of 10 mM.
-
Incubation with Liver S9 Fractions:
-
In a 96-well plate, combine 5 µL of compound stock solution (final concentration 10 µM) with 495 µL of a pre-warmed (37°C) reaction mixture containing liver S9 fractions (from rat or human), and an NADPH-regenerating system in phosphate buffer (pH 7.4).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (IS).
-
-
Incubation with Plasma:
-
Follow the same procedure as above, but substitute the liver S9 reaction mixture with heparinized rat or human plasma.
-
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the disappearance of the ester prodrug and the appearance of the Parent Acid using a validated LC-MS/MS method.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance for each compound in each matrix.
Part B: In Vivo Study Design & Execution
This phase is the definitive test of oral bioavailability. The design must include both intravenous (IV) and oral (PO) administration to calculate absolute bioavailability.
Rationale for Animal Model Selection: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies due to their size, well-characterized physiology, and the ethical and practical feasibility of serial blood sampling.[9][10] All animal protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to the study.[11]
Table 1: Example In Vivo Study Design
| Group | Compound | Dose (mg/kg) | Route | N (animals) | Vehicle |
|---|---|---|---|---|---|
| 1 | Parent Acid | 2 | IV | 4 | 5% DMSO, 40% PEG300, 55% Saline |
| 2 | Parent Acid | 10 | PO | 4 | 0.5% Methylcellulose in Water |
| 3 | Methyl Ester | 2 | IV | 4 | 5% DMSO, 40% PEG300, 55% Saline |
| 4 | Methyl Ester | 10 (equimolar) | PO | 4 | 0.5% Methylcellulose in Water |
| 5 | Ethyl Ester | 2 | IV | 4 | 5% DMSO, 40% PEG300, 55% Saline |
| 6 | Ethyl Ester | 10 (equimolar) | PO | 4 | 0.5% Methylcellulose in Water |
| 7 | n-Butyl Ester | 2 | IV | 4 | 5% DMSO, 40% PEG300, 55% Saline |
| 8 | n-Butyl Ester | 10 (equimolar) | PO | 4 | 0.5% Methylcellulose in Water |
Experimental Protocol: Animal Dosing and Sampling
-
Animal Preparation: Acclimate male Wistar rats (250-300g) for at least one week. Fast the animals overnight (with free access to water) before dosing.[9]
-
Intravenous (IV) Administration:
-
Administer the compound via a bolus injection into the tail vein. The low dose (2 mg/kg) is chosen to ensure linearity and avoid saturation of clearance mechanisms.
-
-
Oral (PO) Administration:
-
Administer the compound using oral gavage. The dose for the esters should be adjusted to be equimolar to the 10 mg/kg dose of the Parent Acid.
-
-
Blood Collection:
-
Collect serial blood samples (~150 µL) from the saphenous or jugular vein at pre-determined time points.
-
IV route time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO route time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store the plasma samples at -80°C until analysis.
Part C: Bioanalytical Quantification via LC-MS/MS
Accurate quantification of the ester prodrug and the liberated parent acid in plasma is critical. LC-MS/MS provides the required sensitivity and selectivity for this task.[12]
Rationale: The complex biological matrix of plasma contains numerous endogenous components that can interfere with analysis. A robust sample preparation method is needed to remove proteins and lipids, and a validated LC-MS/MS method ensures that the measurements are accurate and reproducible.[13][14]
Caption: Bioanalytical workflow for plasma sample analysis.
Experimental Protocol: Sample Analysis
-
Method Validation: Validate the LC-MS/MS method for linearity, accuracy, precision, selectivity, and matrix effects according to regulatory guidelines.[13][15] The calibration curve should range from approximately 0.5 to 200 ng/mL.[13]
-
Sample Preparation:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the Parent Acid).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 13,000 rpm for 10 min).
-
Transfer the supernatant to a new 96-well plate for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system with a reverse-phase C18 column.
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Monitor specific precursor-to-product ion transitions for the Parent Acid, each ester, and the internal standard.
-
Pillar 4: Data Interpretation and Comparative Analysis
The final step is to translate the raw concentration-time data into meaningful pharmacokinetic (PK) parameters that allow for a direct comparison of the compounds.
Rationale: Key PK parameters quantify the extent and rate of drug absorption and exposure.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.[16]
-
Cmax (Maximum Concentration): The highest concentration the drug reaches in the plasma.[16]
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.[16]
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. It is the most critical parameter for this study.
Calculation of Absolute Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Caption: Metabolic activation pathway of an ester prodrug.
Table 2: Hypothetical Comparative Pharmacokinetic Data (Mean ± SD) Plasma concentrations measured are of the active Parent Acid after administration of the respective compound.
| Compound Administered | Route | Dose (mg/kg) | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | F% |
|---|---|---|---|---|---|---|
| Parent Acid | IV | 2 | 1250 ± 150 | - | - | - |
| PO | 10 | 980 ± 210 | 150 ± 45 | 2.0 | 7.8% | |
| Methyl Ester | PO | 10 (equimolar) | 2550 ± 400 | 420 ± 90 | 1.5 | 20.4% |
| Ethyl Ester | PO | 10 (equimolar) | 4100 ± 550 | 750 ± 120 | 1.0 | 32.8% |
| n-Butyl Ester | PO | 10 (equimolar) | 3150 ± 480 | 580 ± 110 | 1.5 | 25.2% |
Interpretation of Hypothetical Results:
Based on this hypothetical data, the Ethyl Ester is the most promising prodrug candidate. It achieved the highest oral bioavailability (32.8%), more than four times that of the parent acid. This suggests it offers the best balance of lipophilicity for absorption and susceptibility to enzymatic cleavage to release the active drug. The n-Butyl Ester, despite being more lipophilic, showed lower bioavailability than the ethyl ester, which could be due to factors like lower aqueous solubility limiting dissolution or slower hydrolysis. The Methyl Ester provided a modest improvement over the parent compound.
Conclusion
This guide outlines a systematic, evidence-based approach for the in vivo bioavailability assessment of furo[3,2-b]indole-2-carboxylic acid esters. By integrating predictive in vitro stability assays with a meticulously designed in vivo pharmacokinetic study and a validated bioanalytical method, researchers can generate high-quality, comparative data. This enables an informed and confident selection of the optimal ester prodrug candidate to advance into further preclinical and clinical development, ultimately maximizing the therapeutic potential of the furo[3,2-b]indole scaffold.
References
-
Nakashima, E., et al. (2006). In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist. Drug Metabolism and Disposition, 34(3), 369-74. [Link]
-
Ambhore, J. et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Cureus, 16(5), e60012. [Link]
-
Imam, S. S., & Ahad, A. (2009). In-vitro and In-vivo Correlative Approach to the Evaluation of Ester Prodrugs to Improve Oral Delivery of Propranolol. Journal of Pharmacy and Pharmacology, 55(4), 469-476. [Link]
-
Gmunder, F. K., & Germann, H. P. (1993). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 37(4), 784-790. [Link]
-
Islam, M. R., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7499. [Link]
-
Barros, H. D., Cazarin, C., & Maróstica Junior, M. R. (2022). Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Methods and Protocols in Food Science. [Link]
-
Sliashynskyi, P., et al. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. Molecules, 30(24), 5434. [Link]
-
Roussel, C., et al. (2000). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental Health Perspectives, 108(8), 723-730. [Link]
-
protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]
-
Nakashima, Y., et al. (1984). Furo[3,2-b]indole derivatives. I. Synthesis and analgesic and anti-inflammatory activities of 4,6-disubstituted-furo[3,2-b]indole-2-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 32(11), 4271-80. [Link]
-
Hsieh, P., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 68, 459-66. [Link]
-
The-Hiep, P., et al. (2016). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 57(5), 897-905. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. [Link]
-
Wagmann, L., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Molecules, 26(5), 1396. [Link]
-
Agilent Technologies. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent Technologies Application Note. [Link]
-
ResearchGate. (2025). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. ResearchGate. [Link]
-
Musser, J. H., et al. (1987). Acidic furo[3,2-b]indoles. A new series of potent antiallergy agents. Journal of Medicinal Chemistry, 30(1), 62-7. [Link]
-
Al-Rashood, S. T., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262. [Link]
-
Pinto, M. C., et al. (2019). Method development and validation of ursodiol and its major metabolites in human plasma by HPLC-tandem mass spectrometry. Clinical Pharmacology in Drug Development, 8(1), 93-102. [Link]
-
Kameyama, T., et al. (1985). Pharmacological studies of furo [3,2-b]indole derivatives. II. Analgesic effect of FI-302, N-(3-piperidinopropyl)-4-methyl-6-trifluoromethyl-furo[3,2-b]indole-2-carboxamide, in experimental animals. Journal of Pharmacobio-Dynamics, 8(8), 687-93. [Link]
-
Stevens, J. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent Technologies Application Note. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-62. [Link]
-
Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8031. [Link]
Sources
- 1. Furo[3,2-b]indole derivatives. I. Synthesis and analgesic and anti-inflammatory activities of 4,6-disubstituted-furo[3,2-b]indole-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies of furo [3,2-b]indole derivatives. II. Analgesic effect of FI-302, N-(3-piperidinopropyl)-4-methyl-6-trifluoromethyl-furo[3,2-b]ind ole-2-carboxamide, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acidic furo[3,2-b]indoles. A new series of potent antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. In vitro and in vivo evaluation of the metabolism and bioavailability of ester prodrugs of mgs0039 (3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid), a potent metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. employees.csbsju.edu [employees.csbsju.edu]
- 13. agilent.com [agilent.com]
- 14. hpst.cz [hpst.cz]
- 15. dovepress.com [dovepress.com]
- 16. protocols.io [protocols.io]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
